

# Application Notes: Bio-Based Polyamide 12,36 from 1,12-Dodecanediamine

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## Compound Focus: 1,12-Dodecanediamine

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**1. Introduction to PA12,36** Polyamide 12,36 (PA12,36) is a fully bio-based thermoplastic polyamide elastomer (TPAE) synthesized from **1,12-Dodecanediamine** (DDA) and a fatty dimer acid (FDA) derived from vegetable oils [1] [2]. It is designed to address common challenges in polyamide foaming, such as cell collapse and poor dimensional stability, by leveraging a branched monomer structure that creates a physically crosslinked network. This material is particularly promising for producing high-performance, sustainable foams for applications like shoe soles, offering an excellent balance of mechanical properties, low-temperature flexibility, and enhanced foamability [1].

**2. Key Characteristics and Advantages** The properties of PA12,36 make it a competitive alternative to petroleum-based TPAs. The table below summarizes its key characteristics.

Property Category	Key Characteristics of PA12,36
Thermal Properties	Low melting temperature (85.8 °C), high initial degradation temperature (425 °C), glass transition temperature (30.4 °C) [1] [2].
Mechanical Properties	Satisfactory tensile strength (10.0 MPa) and superior elongation at break (1378%) [1] [2].
Foaming Performance	Wide foaming window (76–81 °C), high expansion ratio (4.8–9.6), excellent dimensional stability, and high shape recovery (92–97.9%) [1].

Property Category	Key Characteristics of PA12,36
Sustainability	100% renewable carbon content when using bio-based FDA and DDA, solvent-free synthesis, and use of green blowing agent (scCO <sub>2</sub> ) [1] [2].

**3. Comparative Analysis with Other Polyamides** **1,12-Dodecanediamine** is a versatile monomer used in various polyamides. The table below compares PA12,36 with other common DDA-based nylons.

Polyamide Type	Monomers	Key Features	Common Applications
Nylon 12,12	DDA + 1,12-Dodecanedioic acid [3]	Similar to Nylon 12; low water absorption, good dimensional stability [3].	--
Nylon 6-12	Hexamethylenediamine + 1,12-Dodecanedioic acid [3]	--	--
PA1212-based TPAE	DDA, Dodecanedioic acid, Polyetheramine [4]	High elasticity, good damping performance at low temperature, lightweight [4].	Sports equipment (e.g., ski boots) [4].
PA12,36	DDA + Fatty Dimer Acid (FDA) [1]	Bio-based, excellent foamability, high shape recovery, low melting point [1].	Microcellular foams (e.g., shoe soles) [1].

## Detailed Experimental Protocols

### Protocol 1: Synthesis of PA12,36 via Melt Polycondensation

This protocol describes the catalyst-free and solvent-free synthesis of PA12,36 as detailed in recent research [1] [2].

## 1. Materials

- **1,12-Dodecanediamine (DDA):**  $\geq 99\%$  purity [2].
- **Fatty Dimer Acid (FDA):** e.g., Pripol 1009 (Acid value:  $196 \text{ mg}\cdot\text{g}^{-1}$ ,  $\sim 98.7\%$  dicarboxylic acid) [2].
- **Inert Gas:** Nitrogen.

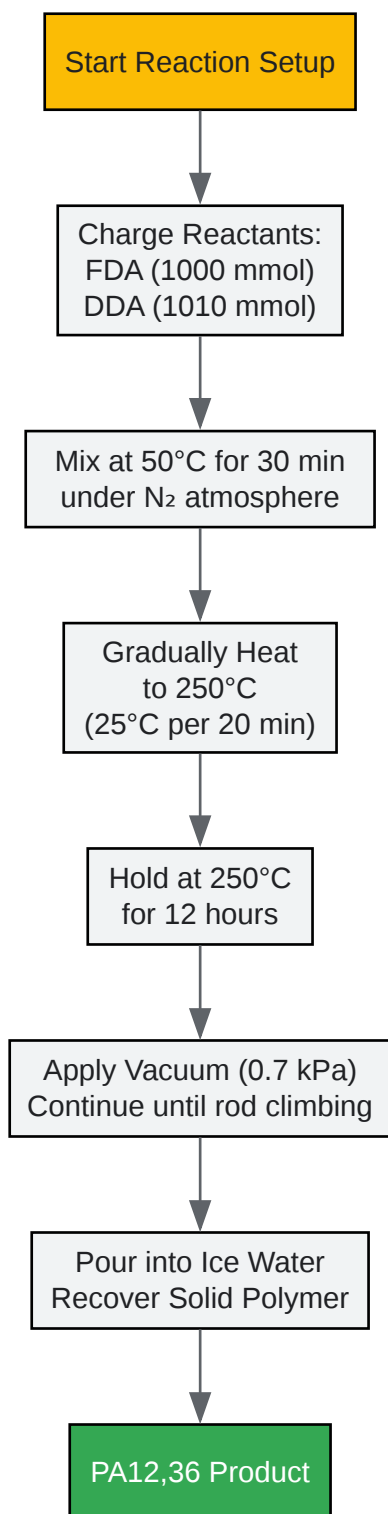
## 2. Equipment

- 2 L polymerization reactor equipped with a mechanical stirrer.
- Vacuum pump.
- Reflux condenser.
- Nitrogen gas inlet.
- Heating mantle with temperature control.

## 3. Procedure

- **Charging:** Introduce FDA (1000 mmol) and DDA (1010 mmol) into the reactor. A slight molar excess of DDA (1.01:1 ratio) is used to compensate for potential diamine loss during polymerization [2].
- **Initial Mixing:** Flush the reactor with nitrogen and mix the reactants at  $50^\circ\text{C}$  for 30 minutes to form a salt [2].
- **Polymerization:**
  - Increase the reaction temperature gradually by  $25^\circ\text{C}$  every 20 minutes until reaching  $250^\circ\text{C}$ . This prevents excessive foaming or bubbling [2].
  - Maintain the reaction at  $250^\circ\text{C}$  for 12 hours [2].
- **Post-Polymerization:**
  - Apply a reduced pressure of 0.7 kPa and continue the reaction until the "rod climbing" phenomenon (a sign of increased melt viscosity) is observed [2].
- **Product Recovery:**
  - Pour the molten polymer into ice-cold water.
  - After cooling to ambient temperature, a transparent, solid PA12,36 is obtained [2].

The following workflow diagram summarizes the synthesis process.



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## Protocol 2: Production of Microcellular PA12,36 Foams via scCO<sub>2</sub>

This protocol details the production of microcellular foams using supercritical CO<sub>2</sub>, a green blowing agent [1] [2].

## 1. Materials

- Synthesized PA12,36 powder.
- **Blowing Agent:** Compressed Carbon Dioxide (CO<sub>2</sub>), food-grade or higher.

## 2. Equipment

- Hot-press.
- High-pressure vessel (autoclave) with temperature and pressure controls.
- Rapid pressure release system.

## 3. Procedure

- **Specimen Preparation (Hot-Pressing):**
  - Place PA12,36 powder in a metal mold.
  - Heat in a hot-press to 110°C for 15 minutes to melt the powder.
  - Apply a force of 6.3 tonnes for 15 minutes.
  - Cool the mold to 30°C, demold, and cut into specimens of approximately 5 cm<sup>2</sup> area [2].
- **Saturation:**
  - Place the PA12,36 specimen into the high-pressure vessel.
  - Pressurize the vessel with CO<sub>2</sub> to the desired saturation pressure (e.g., 20 MPa).
  - Heat the system to the target foaming temperature (e.g., between 70°C and 84°C) and maintain for 90 minutes to ensure complete gas saturation [2].
- **Foaming:**
  - Induce foaming by rapidly depressurizing the vessel (within 1-2 seconds) [2].

## 4. Characterization of Foams

The resulting foams can be characterized as follows:

- **Cell Structure:** Analyze using Scanning Electron Microscopy (SEM). PA12,36 typically produces uniform cells with a diameter of 15–24 μm and a high cell density of 10<sup>11</sup> to 10<sup>12</sup> cells/cm<sup>3</sup> [1].
- **Thermal Properties:** Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting point, crystallinity, and thermal stability [1] [2].
- **Mechanical Properties:** Perform tensile tests and evaluate shape recovery percentage [1].

# Key Considerations for Researchers

- **Material Selection:** The branched structure of the Fatty Dimer Acid (FDA) is crucial as it creates physical crosslinks, significantly improving melt strength and foamability without chemical crosslinkers [1].
- **Process Control:** The gradual heating during synthesis is vital to prevent bubbling. The application of vacuum in the final stage is necessary to achieve high molecular weight [2].
- **Foaming Optimization:** The foaming temperature is a critical parameter. A window of 76–81°C was identified as optimal for PA12,36 to achieve high expansion ratios and uniform cell structure [1].

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